molecular formula C12H12FN3 B15059615 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

Cat. No.: B15059615
M. Wt: 217.24 g/mol
InChI Key: ZPEPMLOELKXXET-UHFFFAOYSA-N
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Description

1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a chemical research compound belonging to the class of fluorophenyl-imidazole derivatives. These compounds are of significant interest in medicinal chemistry research due to their demonstrated anti-inflammatory properties and unique mechanism of action . Recent scientific investigations into structurally similar molecules have highlighted their potential as immunomodulatory agents, with a specific ability to interfere with macrophage balance (M1/M2) . Studies show that such fluorophenyl-imidazole compounds can repolarize macrophages from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-repair M2a phenotype. This is evidenced by a reduction in M1 markers like TNF-α, IL-6, and iNOS, alongside an increase in M2 markers such as IL-4, IL-13, and CD206 . The imidazole ring is a privileged structure in drug discovery, known for its amphoteric properties and presence in a wide range of biomolecules and approved therapeutics . Research into these compounds opens pathways for developing new therapeutic strategies for refractory inflammatory conditions where promoting the pro-regenerative properties of M2 macrophages is desired . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

5-(3-fluorophenyl)-3-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C12H12FN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h2-5,7-8H,1,6,14H2

InChI Key

ZPEPMLOELKXXET-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=C1N)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and allyl bromide.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials and suitable reagents.

    Introduction of Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted fluorine or allyl groups.

Scientific Research Applications

1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine (): Structural Difference: Fluorine at the ortho position (2-fluorophenyl) vs. meta (3-fluorophenyl) in the target compound. Impact: Ortho-substitution may increase steric hindrance and alter π-π stacking interactions compared to meta-substitution. Molecular Weight: 231.27 g/mol (vs. ~217.25 g/mol for the target compound).
  • 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine (): Structural Difference: Chlorine (electron-withdrawing) replaces fluorine, and a cyclopropyl group substitutes the allyl moiety. Impact: Chlorine’s larger atomic radius and higher lipophilicity (ClogP ~2.8) compared to fluorine (ClogP ~1.2) may enhance membrane permeability but reduce solubility. Cyclopropyl groups are known to improve metabolic stability .
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine ():

    • Structural Difference : Fluorine at the para position and an unsubstituted amine at position 2.
    • Impact : Para-substitution may optimize binding to hydrophobic pockets in biological targets (e.g., kinase inhibitors like SB 202190 in ) compared to meta-substitution .

Core Heterocycle Modifications

  • 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): Structural Difference: Triazole core with a thione group replaces the imidazole ring. Impact: The thione group increases hydrogen-bonding capacity, enhancing interactions with enzymes (e.g., antimicrobial targets in ). However, reduced aromaticity compared to imidazole may alter pharmacokinetic profiles .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties/Bioactivity Reference
1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine C₁₃H₁₄FN₃ 231.27 2-Fluorophenyl, 2-methyl Higher steric bulk; ChemSpider ID: 26456009
4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine C₁₂H₁₂ClN₃ 233.70 3-Chlorophenyl, cyclopropyl Enhanced metabolic stability
5-(4-Fluorophenyl)-1H-imidazol-2-amine C₉H₈FN₃ 177.18 4-Fluorophenyl Kinase inhibition (p38 MAPK)
PF-03491165 C₂₇H₂₉F₂N₃O₅ 513.53 4-Fluorophenyl, heptanoic acid p38 MAPK inhibitor; high molecular weight

Biological Activity

1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an allyl group and a fluorophenyl moiety. Its molecular formula is C12H12FN3C_{12}H_{12}FN_3 with a molecular weight of approximately 217.24 g/mol. The unique structural characteristics of this compound may contribute to its biological efficacy.

Antimicrobial Properties

Imidazole derivatives, including this compound, are known for their antifungal , antibacterial , and antiviral activities. Research indicates that this compound may exhibit significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Activity TypeNotable PathogensMechanism
AntifungalCandida spp., Aspergillus spp.Disruption of fungal cell membrane integrity
AntibacterialStaphylococcus aureus, Escherichia coliInhibition of cell wall synthesis
AntiviralHIV, Influenza virusInterference with viral replication

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications might enhance efficacy or reduce toxicity. For instance, docking simulations suggest favorable interactions with key enzymes involved in disease pathways, such as aminopeptidases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic properties of this compound. The study demonstrated that this compound has favorable metabolic stability and bioavailability, which are critical factors for drug development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for pathogen survival.
  • Membrane Disruption : Similar to other imidazole derivatives, it may disrupt cellular membranes in target organisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The synthesis of imidazole derivatives often involves multi-step nucleophilic substitution or condensation reactions. For fluorophenyl-substituted imidazoles, a common approach is to start with 3-fluorophenyl precursors and utilize allylation under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for allyl bromide) are critical for minimizing side products like over-alkylation. Purity can be verified via HPLC (>99% as in sulfone-imidazole analogs) .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Combine spectroscopic methods:

  • ¹H/¹³C NMR to confirm allyl group positioning and fluorophenyl substitution patterns (e.g., aromatic proton splitting patterns).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration validation, as demonstrated for structurally related 4-(4-fluorophenyl)imidazole derivatives .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect may reduce electron density at the imidazole ring, influencing ligand-receptor binding or catalytic activity. Reaction path simulations (e.g., using Gaussian or ORCA) can model intermediates in Suzuki-Miyaura coupling if the compound is used as a ligand .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Cross-validate assays under standardized conditions:

  • Use dose-response curves with triplicate measurements to account for variability.
  • Compare results against structurally similar compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, which shows antimicrobial activity sensitive to substituent positioning ).
  • Employ molecular docking (AutoDock Vina) to assess binding affinity consistency with biological results .

Q. How does the allyl group influence the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose the compound to pH 7.4 buffer at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • The allyl group may undergo oxidation (e.g., to epoxides) or hydrolysis, as seen in related allyl-substituted heterocycles. Stabilizers like antioxidants (e.g., BHT) or lyophilization can mitigate this .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on fluorophenyl-imidazole analogs?

  • Methodological Answer : Systematically vary substituents:

  • Replace the allyl group with propargyl or benzyl groups to assess steric/electronic effects.
  • Modify the fluorophenyl ring with electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups, as done in 4-methoxyphenyl-pyrazol-5-amine SAR studies .
  • Use principal component analysis (PCA) to correlate structural features with activity trends .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in imidazole derivative synthesis?

  • Methodological Answer : Document all variables (solvent purity, catalyst lot, humidity) and adopt design of experiments (DoE) . For example, a 2³ factorial design can optimize temperature, catalyst loading, and reaction time. Reproducibility was achieved in similar triazole syntheses by controlling anhydrous conditions .

Q. What advanced techniques validate the compound’s role in inhibiting specific enzymatic pathways?

  • Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with surface plasmon resonance (SPR) to measure real-time binding kinetics. For fluorophenyl-containing inhibitors, SPR has detected sub-µM affinity for targets like carbonic anhydrase .

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